molecular formula C13H22BrNO2 B2468049 tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2241130-94-7

tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2468049
CAS No.: 2241130-94-7
M. Wt: 304.228
InChI Key: UMUNXGPKVWNSJB-UHFFFAOYSA-N
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Description

tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: is a complex organic compound that belongs to the class of bicyclic compounds It features a tert-butyl ester group, a bromomethyl group, and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(bromomethyl)-6-azabicyclo[321]octane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

Mechanism of Action

The mechanism by which tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azabicyclo structure may interact with enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride
  • 8-propyl-8-azabicyclo[3.2.1]octan-3-ol

Uniqueness: tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

tert-butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-8-9-5-4-6-11(15)10(9)7-14/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUNXGPKVWNSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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